2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide (CAS 1447960-59-9) is a synthetic low-molecular-weight (MW 309.39 g/mol) heterocyclic compound featuring a quinazoline core with a 6-methyl and 4-phenyl substitution pattern, linked via a thioether bridge to a terminal primary acetamide moiety. Quinazoline derivatives constitute a privileged scaffold in medicinal chemistry, particularly recognized for targeting kinase ATP-binding pockets (EGFR, VEGFR-2, HER-2) and demonstrating anticancer, antimicrobial, and antiviral activities.

Molecular Formula C17H15N3OS
Molecular Weight 309.39
CAS No. 1447960-59-9
Cat. No. B2983462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide
CAS1447960-59-9
Molecular FormulaC17H15N3OS
Molecular Weight309.39
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)SCC(=O)N
InChIInChI=1S/C17H15N3OS/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)20-17(19-14)22-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)
InChIKeyDKEHTVKRVPVZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide (CAS 1447960-59-9): A Defined 2-Thioacetamide Quinazoline Building Block for Kinase-Focused and Heterocyclic Chemistry Programs


2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide (CAS 1447960-59-9) is a synthetic low-molecular-weight (MW 309.39 g/mol) heterocyclic compound featuring a quinazoline core with a 6-methyl and 4-phenyl substitution pattern, linked via a thioether bridge to a terminal primary acetamide moiety . Quinazoline derivatives constitute a privileged scaffold in medicinal chemistry, particularly recognized for targeting kinase ATP-binding pockets (EGFR, VEGFR-2, HER-2) and demonstrating anticancer, antimicrobial, and antiviral activities [1]. This specific compound is supplied as a research-grade building block with verified purity (97–98%) and batch-specific QC documentation (NMR, HPLC, GC), positioning it as a well-characterized intermediate for further synthetic elaboration rather than a final bioactive entity .

Why 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide Cannot Be Replaced by Arbitrary Quinazoline-2-thioether Analogs


Within the quinazoline-thioacetamide chemical space, minor alterations in the substitution pattern or the nature of the thioether-linked side chain produce profound changes in molecular recognition, physicochemical properties, and synthetic tractability. The 6-methyl group on this compound modulates both the electronic character of the quinazoline ring and the lipophilicity (LogP) of the molecule, while the 2-position thioether linkage—as opposed to 4-position thioethers or amino linkers—provides a geometrically and electronically distinct attachment point that influences target binding conformations and chemical reactivity [1][2]. Direct procurement of this specific CAS-registered entity, supported by batch-level analytical documentation, mitigates the risk of introducing uncharacterized regioisomeric or substitutional impurities that can confound structure-activity relationship (SAR) studies and lead to irreproducible biological results .

Quantitative Differentiation Evidence for 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide Versus Closest Analogs


Specificity of the 2-Position Thioether Linkage Versus 4-Position Thioether and 2-Amino Analogs

The target compound bears the thioacetamide group at the quinazoline C2 position. In a comparative study of 2-[thio]acetamide-linked quinazoline/1,2,4-triazole/chalcone hybrids, the 2-position thioether linkage was essential for EGFR inhibitory activity, with compounds 8b (IC50 = 0.07 μM) and 9b (IC50 = 0.045 μM) demonstrating potency comparable to or exceeding erlotinib (IC50 = 0.052 μM) [1]. By contrast, 4-position thioether analogs (e.g., N-(4-methylphenyl)-2-(quinazolin-4-ylthio)acetamide, CAS 155674-02-5) constitute a distinct chemotype with different binding geometries; this regioisomer lacks a 6-methyl substituent and places the thioether at the 4-position, which would orient the acetamide side chain into a different region of the kinase binding pocket, precluding direct substitution in SAR campaigns . Similarly, the corresponding 2-amino analog 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetic acid (BindingDB BDBM74788) exhibited only weak activity (EC50 = 47.9 μM in a FRET-based counterscreen), underscoring that the thioether bridge is not functionally interchangeable with an amino linker [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Methyl Substituent at 6-Position: Impact on Lipophilicity Versus Des-Methyl Analog

The 6-methyl substituent on the quinazoline core of the target compound (C17H15N3OS, MW 309.39) contributes to a computed LogP of 3.18 and a topological polar surface area (TPSA) of 68.87 Ų . These parameters place the compound within favorable drug-like chemical space (Lipinski Rule of Five compliance). Removal of the 6-methyl group yields the des-methyl analog (2-((4-phenylquinazolin-2-yl)thio)acetamide core, C16H13N3OS), which would be predicted to exhibit a lower LogP and altered CYP450 metabolic profile due to the absence of the methyl substituent, potentially affecting membrane permeability and metabolic stability compared to the 6-methylated scaffold [1].

Physicochemical Profiling Drug Design ADME Optimization

Verified Purity Specifications: 97–98% With Multi-Technique Batch QC Versus Unspecified Purity Analogs

The target compound is commercially supplied with defined purity specifications: Bidepharm offers standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC ; Leyan supplies at 98% purity with MDL number MFCD22391167 ; ChemScene provides 98% purity with storage specification (sealed, dry, 2–8°C) . In contrast, many closely related quinazoline-thioacetamide analogs (e.g., 2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide, CAS 155674-02-5) are listed at lower purity (95%+) without multi-technique batch QC verification, increasing the risk of unidentified impurities that can compromise biological assay reproducibility .

Quality Control Procurement Specifications Reproducibility

Computational Drug-Likeness Parameters Favorable for Lead Optimization Libraries

The target compound exhibits favorable computed drug-likeness parameters: TPSA = 68.87 Ų (<140 Ų threshold for oral bioavailability), LogP = 3.18 (<5), H-bond acceptors = 4 (<10), H-bond donors = 1 (<5), and rotatable bonds = 4 (<10), fully compliant with Lipinski, Veber, and Ghose rules . These values are experimentally relevant because the compound's thioacetamide side chain provides a synthetic handle for further derivatization (e.g., amide coupling, alkylation) without pushing the physicochemical profile into non-drug-like space—a key advantage over bulkier quinazoline-thioether derivatives (e.g., N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide with additional aromatic rings) that exhibit higher molecular weight and TPSA exceeding 90 Ų .

Computational Chemistry Drug-Likeness Fragment-Based Drug Design

Defined Application Scenarios for 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment and Lead-Like Library Design

The 2-position thioether linkage on the quinazoline core, combined with the favorable drug-likeness parameters (LogP 3.18, TPSA 68.87 Ų, full Lipinski/Veber compliance) and the synthetic versatility of the primary acetamide handle, makes this compound an ideal core scaffold for constructing kinase-targeted compound libraries. The demonstrated EGFR inhibitory activity of structurally related 2-thioacetamide quinazoline hybrids (IC50 as low as 0.045 μM) supports the use of this specific scaffold for SAR expansion programs targeting the EGFR/VEGFR-2 kinase family [1].

Targeted Covalent Inhibitor (TCI) Precursor Development

The thioether bridge and terminal primary acetamide provide a well-defined chemical handle for introducing electrophilic warheads (e.g., acrylamide, vinyl sulfonamide) commonly employed in targeted covalent inhibitor design. The 6-methyl-4-phenyl substitution pattern provides a specific hydrophobic footprint that can be exploited for optimizing non-covalent binding affinity prior to warhead attachment, while the high certified purity (97–98% with multi-technique QC) ensures that subsequent derivatization proceeds without interference from undefined impurities .

Drug-Likeness Parameter Screening and ADME Profiling Studies

With a molecular weight (309.39 Da) well within lead-like range and computed LogP and TPSA values that satisfy all major drug-likeness filters, this compound serves as a negative control or reference standard in ADME screening panels that evaluate the impact of substituent variation on permeability, solubility, and metabolic stability. The defined purity specifications (97–98%) and reproducible physicochemical profile enable consistent inter-laboratory comparisons [2].

QC-Demanding Procurement for Multi-Institutional Collaborative SAR Programs

In multi-institutional SAR campaigns where batch-to-batch consistency is critical for data reproducibility, the availability of batch-specific QC reports (NMR, HPLC, GC) from Bidepharm and the MDL-registered identity (MFCD22391167) from Leyan provide traceable documentation that generic or lower-purity analogs lack. The storage specification (sealed, dry, 2–8°C) further supports long-term stability in compound management workflows [2].

Quote Request

Request a Quote for 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.